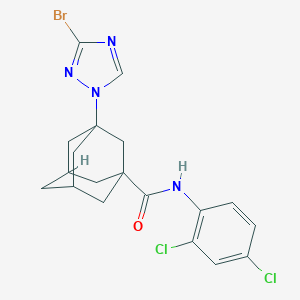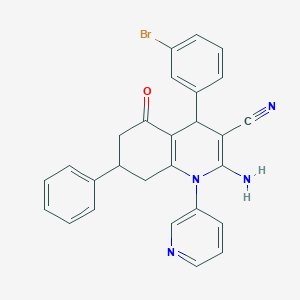![molecular formula C21H15Cl2N5O6S B446665 N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B446665.png)
N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes dichloroanilino, sulfonyl, nitro, pyrazolyl, and furamide groups. Its multifaceted nature makes it a subject of interest in chemical, biological, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 3,4-dichloroaniline, which is then sulfonated to introduce the sulfonyl group. Subsequent steps involve the introduction of the nitro group and the pyrazolyl moiety, followed by the formation of the furamide structure. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies, such as microwave-assisted synthesis and high-throughput screening, can enhance the efficiency and yield of the compound. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: Halogen atoms in the dichloroanilino group can be substituted with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its potential therapeutic properties are explored in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, the nitro group may participate in redox reactions, while the sulfonyl group can form strong interactions with amino acid residues in proteins. These interactions ultimately influence cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Comparison: Compared to these similar compounds, N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C21H15Cl2N5O6S |
|---|---|
Molekulargewicht |
536.3g/mol |
IUPAC-Name |
N-[4-[(3,4-dichlorophenyl)sulfamoyl]phenyl]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H15Cl2N5O6S/c22-18-7-3-14(9-19(18)23)26-35(32,33)17-5-1-13(2-6-17)25-21(29)20-8-4-16(34-20)12-27-11-15(10-24-27)28(30)31/h1-11,26H,12H2,(H,25,29) |
InChI-Schlüssel |
ODGADALVOLGGGC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])S(=O)(=O)NC4=CC(=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])S(=O)(=O)NC4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4,5-dimethoxy-2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B446584.png)
![N~1~-(4-METHYLBENZYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE](/img/structure/B446587.png)
![N-(2-butylphenyl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B446591.png)

![Methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446593.png)
![Propyl 2-[(cyclobutylcarbonyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B446594.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B446596.png)
![4-[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B446597.png)
![Propyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B446599.png)

![3-(2-chloro-6-fluorophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B446603.png)
![3-({[4-(4-Tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B446605.png)
